N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt
CAS No.: 1217459-14-7
Cat. No.: VC0163792
Molecular Formula: C21H39N5O4
Molecular Weight: 425.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217459-14-7 |
|---|---|
| Molecular Formula | C21H39N5O4 |
| Molecular Weight | 425.6 g/mol |
| IUPAC Name | (2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |
| Standard InChI | InChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1 |
| Standard InChI Key | UCLAYMPJMDBLOX-ZCMDIHMWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
| SMILES | CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Structural Characteristics
Molecular Components and Organization
The structure of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt consists of two primary components: the protected amino acid moiety and the dicyclohexylammonium counter-ion. The amino acid portion features a central carbon with the (S) configuration, characteristic of L-amino acids, bearing an amino group protected by the tert-butoxycarbonyl (Boc) group, a carboxylic acid function, and a side chain containing the azido group (-N3) on the terminal carbon . The compound has an InChI representation of "InChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1" .
The dicyclohexylammonium component serves as a counter-ion to stabilize the carboxylate anion of the amino acid, and consists of two cyclohexyl rings joined by a nitrogen atom . This salt formation enhances the stability and potentially the solubility characteristics of the compound.
Stereochemistry and Conformation
Physical and Chemical Properties
Physical Parameters
The physical properties of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt are summarized in the following table:
The compound is recommended to be stored at 2-8°C according to handling guidelines , suggesting temperature sensitivity that may affect its stability or reactivity.
Chemical Reactivity
The reactivity of this compound is largely governed by its functional groups, primarily the azido group and the protected amino and carboxyl functions. The azido group (-N3) is particularly notable for its participation in click chemistry reactions, especially copper-catalyzed azide-alkyne cycloadditions (CuAAC) . This reaction type enables the compound to be selectively attached to alkyne-containing molecules under mild conditions.
These classifications indicate that the compound can cause irritation to skin, eyes, and the respiratory system, requiring appropriate protective measures during handling.
Applications in Research
Chemical Applications
The unique structure of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt makes it valuable for several chemical applications:
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Click Chemistry: The azido group enables copper-catalyzed azide-alkyne cycloaddition reactions, allowing for selective modification of molecules under mild conditions . This application is particularly valuable in bioconjugation chemistry.
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Peptide Synthesis: As a protected amino acid derivative, this compound can be incorporated into peptide sequences, introducing the azido functionality for subsequent modification . The Boc protection strategy is compatible with solid-phase peptide synthesis methods.
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Medicinal Chemistry: The compound has potential applications in drug development, particularly for creating conjugates or modified peptidomimetics with enhanced properties . The azido group provides a handle for attaching various functional moieties to potential drug candidates.
Biological Applications
In biological research, N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt has specific applications:
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Protein Labeling: The compound has been cited in research related to "Presentation and detection of azide functionality in bacterial cell surface proteins" , suggesting its use in labeling and detecting proteins in biological systems.
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Bioorthogonal Chemistry: The azido group enables selective reactions in complex biological environments, making this compound useful for targeted modification of biomolecules without interfering with native biochemical processes.
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Protein Structure-Function Studies: By incorporating this non-canonical amino acid into proteins, researchers can introduce specific modification sites for probing protein structure, function, and interactions.
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